1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
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Overview
Description
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring substituted with a 4-fluorobenzyl group
Preparation Methods
The synthesis of 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Coupling with Piperazine: The final step involves coupling the 3-(4-fluorobenzyl)-1,2,4-thiadiazole with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential antimicrobial and antifungal activities.
Medicine: This compound is of interest for its potential anticancer properties, as it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine include other thiadiazole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1,3,4-Thiadiazole Derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are widely used in medicinal chemistry for their potential as central nervous system agents, antihistamines, and antipsychotics.
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXWNAZAZANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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